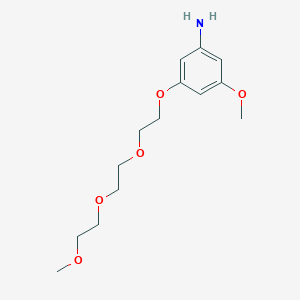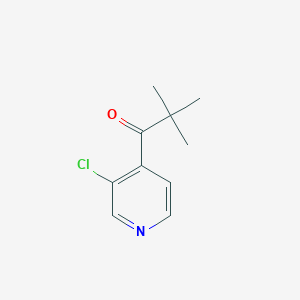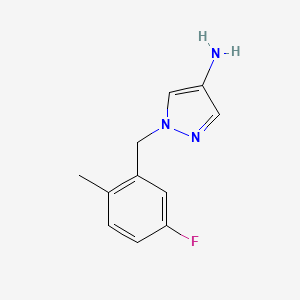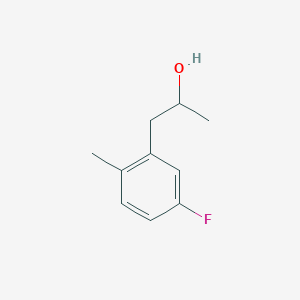
3-Amino-N-ethylisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-ethylisonicotinamide is an organic compound with the molecular formula C8H11N3O It is a derivative of isonicotinamide, featuring an amino group and an ethyl group attached to the isonicotinamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-ethylisonicotinamide typically involves the reaction of isonicotinic acid with ethylamine, followed by the introduction of an amino group. One common method includes:
Step 1: Isonicotinic acid is reacted with ethylamine in the presence of a dehydrating agent such as thionyl chloride to form N-ethylisonicotinamide.
Step 2: The resulting N-ethylisonicotinamide is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 3-Amino-N-ethylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted isonicotinamide derivatives.
科学的研究の応用
3-Amino-N-ethylisonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Amino-N-ethylisonicotinamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.
類似化合物との比較
Isonicotinamide: The parent compound, lacking the amino and ethyl groups.
3-Aminoisonicotinamide: Similar structure but without the ethyl group.
N-Ethylisonicotinamide: Similar structure but without the amino group.
Uniqueness: 3-Amino-N-ethylisonicotinamide is unique due to the presence of both the amino and ethyl groups, which can confer distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
3-amino-N-ethylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-11-8(12)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTCMFGQFXNBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B7978247.png)
![2-[(2-HYDROXY-1-METHYLETHYL)METHYLAMINO]PROPAN-2-OL](/img/structure/B7978255.png)

![Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine](/img/structure/B7978267.png)
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine](/img/structure/B7978274.png)







![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B7978369.png)
![7-Cyano-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7978374.png)
